

An In-depth Technical Guide on the Acute and Chronic Toxicity of Flutriafol

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For Researchers, Scientists, and Drug Development Professionals

Flutriafol, a broad-spectrum systemic fungicide, is widely utilized in agriculture to control a variety of fungal diseases in crops. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1][2][3] This technical guide provides a comprehensive overview of the acute and chronic toxicity of **Flutriafol**, presenting key data from toxicological studies, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Acute Toxicity Profile

Flutriafol exhibits moderate to low acute toxicity depending on the route of administration and the animal species. Oral toxicity is generally higher in mice, rabbits, and guinea pigs compared to rats.[2] Dermal and inhalation toxicity are low.[2][4][5] **Flutriafol** is not a skin irritant or sensitizer but can cause mild, reversible eye irritation.[2]

Quantitative Data for Acute Toxicity



Species	Route of Exposure	Parameter	Value (mg/kg bw)	Toxicity Category	Reference
Rat	Oral	LD50	1140 - 1480	Moderate	[1][2]
Mouse	Oral	LD50	179 - 400	High	[1][2]
Rabbit	Oral	LD50	179 - 400	High	[1]
Guinea-pig	Oral	LD50	179 - 400	High	[1]
Rabbit	Dermal	LD50	>2000	Low	[2]
Rat	Inhalation (4h)	LC50	>5.2 mg/L	Low	[2]

Experimental Protocols for Acute Toxicity Studies

Acute Oral Toxicity (LD50):

- Test Species: Wistar-derived albino rats.[1]
- Administration: A single dose of Flutriafol, suspended in a vehicle like polyethylene glycol
 600 (PEG600), is administered by gavage.[1]
- Dose Levels: A range of doses is used to determine the dose that is lethal to 50% of the test animals.
- Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of up to 14 days.
- Endpoints: The primary endpoint is the calculation of the LD50 value. Necropsies are performed on all animals to identify any gross pathological changes.

Acute Dermal and Inhalation Toxicity:

Similar protocols are followed for dermal (application to the skin) and inhalation (exposure to an aerosolized form) studies, with the route of administration being the key difference. For dermal studies, the substance is applied to a shaved area of the skin and covered with a dressing.[5] In inhalation studies, animals are placed in exposure chambers.



Chronic Toxicity Profile

Long-term exposure to **Flutriafol** has been studied in several animal species. The primary target organ identified in short-term, subchronic, and chronic toxicity studies in rats, mice, and dogs is the liver.[4][5][6] Effects on the liver include increased weight, fatty changes, and alterations in clinical chemistry parameters.[2][7] There is no evidence of carcinogenicity in mice or rats.[1][2][5][6]

Quantitative Data for Chronic Toxicity



Species	Study Duration	Effect	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Reference
Rat	2-year	Increased fatty change and liver weight (males)	1.0	10	[2]
Mouse	2-year	Centrilobular fatty changes in the liver	1.2	6	[2]
Dog	Chronic	Adverse liver findings, anemia (males), decreased body-weight gains (females)	-	20	[8]
Rat	Two- generation reproduction	Reproductive toxicity	14	-	[1]
Rat	Development al	Development al toxicity (delayed ossification)	10	50	[5]
Rabbit	Development al	Development al toxicity (decreased live fetuses, litter resorptions)	7.5	15	[5][6][8]



NOAEL: No-Observed-Adverse-Effect-Level LOAEL: Lowest-Observed-Adverse-Effect-Level

Experimental Protocols for Chronic Toxicity Studies

Chronic Toxicity/Carcinogenicity Study:

- Test Species: Rats and mice.[2][6]
- Administration: **Flutriafol** is administered in the diet for a period of 18-24 months.
- Dose Levels: Multiple dose groups are used, including a control group, a low-dose, a middose, and a high-dose group.
- Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly. Hematology, clinical chemistry, and urinalysis are performed at specified intervals.
- Endpoints: At the end of the study, all animals are subjected to a full necropsy, and organs
 are weighed. Histopathological examinations are conducted on a comprehensive set of
 tissues from all animals. The incidence and severity of non-neoplastic and neoplastic lesions
 are evaluated.

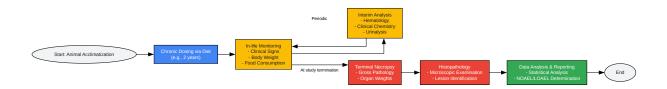
Reproductive and Developmental Toxicity Studies:

- Reproductive Toxicity: A two-generation study in rats is typically conducted, where the F0 generation is exposed to Flutriafol before mating, and exposure continues through the F1 and F2 generations.[1][5] Endpoints include fertility, gestation, litter size, and pup viability and development.
- Developmental Toxicity: Pregnant animals (rats and rabbits) are exposed to **Flutriafol** during the period of organogenesis.[5][8] The dams are observed for signs of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities.

Visualizations

Experimental Workflow for a Chronic Toxicity Study

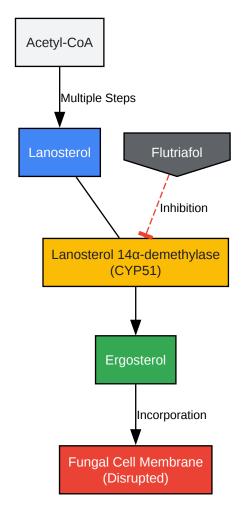




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Caption: Generalized workflow for a chronic toxicity study.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis





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